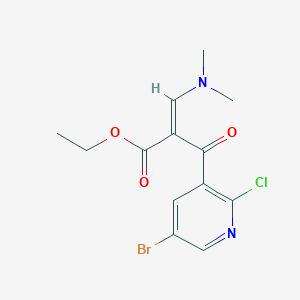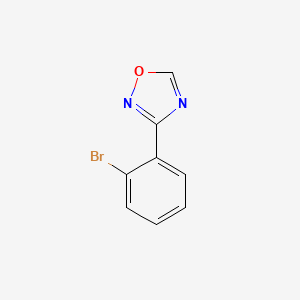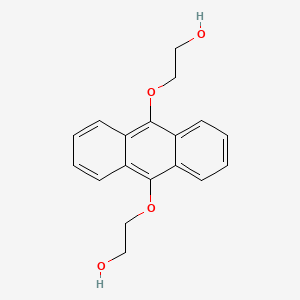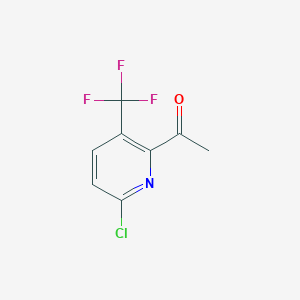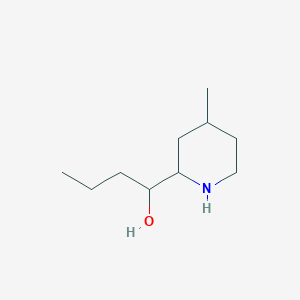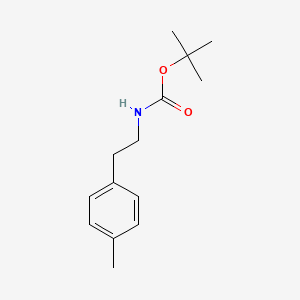![molecular formula C44H87N5O15P2 B13148289 Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt](/img/structure/B13148289.png)
Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine5’-(trihydrogendiphosphate),P’-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammonium salt is a complex organic compound that belongs to the class of pyrimidine ribonucleoside diphosphates. This compound is characterized by the presence of a cytosine nucleotide with two phosphate groups esterified to the sugar moiety, and it is further modified with a bis[(1-oxohexadecyl)oxy]propyl ester group. It is commonly used in biochemical and pharmaceutical research due to its unique properties and functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine5’-(trihydrogendiphosphate),P’-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammonium salt involves multiple steps. The initial step typically includes the preparation of cytidine-5’-diphosphate, which is then esterified with the bis[(1-oxohexadecyl)oxy]propyl group under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pH, and concentration of reactants. Advanced purification techniques, such as chromatography, are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine5’-(trihydrogendiphosphate),P’-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cytidine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Cytidine5’-(trihydrogendiphosphate),P’-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in studies related to nucleic acid metabolism and enzymatic reactions.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and other diseases.
Industry: The compound is used in the production of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of Cytidine5’-(trihydrogendiphosphate),P’-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammonium salt involves its interaction with specific molecular targets and pathways. The compound is known to participate in the synthesis of phosphatidylcholine, a key component of cell membranes. It also plays a role in the biosynthesis of acetylcholine, a neurotransmitter involved in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine-5’-diphosphate: A simpler form of the compound without the ester modification.
Cytidine-5’-diphosphocholine: Contains a choline group linked via a diphosphate bridge.
Cytidine-5’-monophosphate: A related compound with a single phosphate group.
Uniqueness
Cytidine5’-(trihydrogendiphosphate),P’-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammonium salt is unique due to its specific ester modification, which imparts distinct biochemical properties and enhances its functionality in various applications. This modification allows for targeted interactions with specific molecular pathways, making it a valuable compound in research and therapeutic contexts .
Eigenschaften
Molekularformel |
C44H87N5O15P2 |
|---|---|
Molekulargewicht |
988.1 g/mol |
IUPAC-Name |
diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(hexadecanoyloxy)propoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C44H81N3O15P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(48)57-33-36(60-40(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-58-64(56,62-63(53,54)55)59-35-37-41(50)42(51)43(61-37)47-32-31-38(45)46-44(47)52;;/h31-32,36-37,41-43,50-51H,3-30,33-35H2,1-2H3,(H2,45,46,52)(H2,53,54,55);2*1H3/t36-,37-,41-,42-,43-,64?;;/m1../s1 |
InChI-Schlüssel |
MGRFUPJCXPLXJX-PLWFLIPJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCC.[NH4+].[NH4+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCC.[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


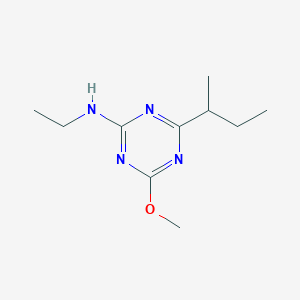
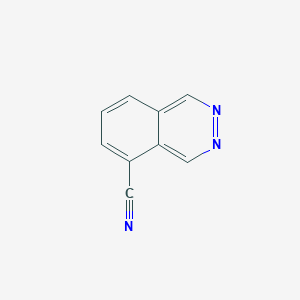
![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13148221.png)
![azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148236.png)


